9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydroanthracen-9-ol

Description

Molecular Architecture and IUPAC Nomenclature

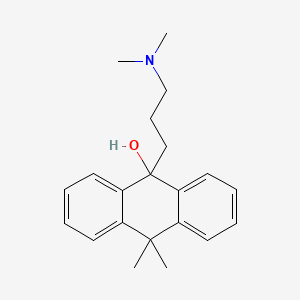

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the complex substitution pattern of this tricyclic compound. The molecule consists of a dihydroanthracene core structure where the central benzene ring has been reduced, creating a saturated bridgehead carbon at the 10-position bearing two methyl substituents. The 9-position features both a hydroxyl group and a three-carbon aliphatic chain terminating in a dimethylamino functional group, establishing the compound as a tertiary alcohol with basic properties.

The molecular formula C21H27NO indicates the presence of 21 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom, corresponding to a molecular weight of 309.4 grams per mole. This composition reflects the integration of the anthracene scaffold with aliphatic and heteroatomic substituents that significantly influence the compound's physicochemical properties. The compound exists in the chemical database with the PubChem Compound Identifier 3020378 and bears the Chemical Abstracts Service registry number 85118-29-2.

Alternative nomenclature systems recognize this compound through various synonyms, including this compound and 9-[3-(dimethylamino)propyl]-10,10-dimethylanthracen-9-ol. The compound has been characterized as Melitracen Impurity 1 and Melitracen Impurity B in pharmaceutical contexts, indicating its structural relationship to the therapeutic agent melitracen. The systematic naming reflects the specific regiochemistry of substitution, with the propylamine chain attached at the 9-position alongside the tertiary alcohol functionality.

The molecular architecture incorporates several key structural features that define its chemical behavior and potential interactions. The dihydroanthracene core maintains partial aromaticity through the two terminal benzene rings while the central ring adopts a non-planar conformation due to saturation at the 9,10-positions. The quaternary carbon center at position 10 bears two methyl groups in a geminal arrangement, creating steric bulk that influences molecular conformation and restricts rotational freedom around adjacent bonds.

Properties

IUPAC Name |

9-[3-(dimethylamino)propyl]-10,10-dimethylanthracen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-20(2)16-10-5-7-12-18(16)21(23,14-9-15-22(3)4)19-13-8-6-11-17(19)20/h5-8,10-13,23H,9,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVDTJIYUKWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(CCCN(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234249 | |

| Record name | 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-29-2 | |

| Record name | 9-[3-(Dimethylamino)propyl]-9,10-dihydro-10,10-dimethyl-9-anthracenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-(Dimethylamino)propyl)-9,10-dihydro-10,10-dimethylanthracene-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[3-(dimethylamino)propyl]-9,10-dihydro-10,10-dimethylanthracene-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Addition

-

- 10,10-dimethylanthrone (10,10-DMA)

- 3-(N,N-dimethylamino)propylmagnesium chloride (DMPC-MgCl)

-

- Solvent: Mixture of toluene and tetrahydrofuran (THF), where THF is present in trace amounts to stabilize the Grignard reagent.

- Temperature: Maintained around 50 °C.

- Stoichiometry: DMPC-MgCl used in 1.6 equivalents relative to 10,10-DMA.

Process :

- The 10,10-DMA solution in toluene is slowly added to the Grignard reagent.

- This forms a magnesium alkoxide intermediate.

Notes :

Hydrolysis of Magnesium Alkoxide

Dehydration

Salt Formation (Crystallization)

- Process :

- The crude product is crystallized as the hydrochloride salt using acetone.

- This step isolates the active pharmaceutical ingredient (API) in a stable, pure form.

Alternative and Supporting Synthetic Routes

Silicon-Mediated Regioselective Dialkylation

Anthrone Derivative Route via Grignard and Subsequent Reactions

- The anthrone derivative (10,10-dimethylanthrone) is reacted with a methoxyalkyl magnesium halide to give 10-methoxyalkyl-10-hydroxy-9,10-dihydroanthracene intermediates.

- These intermediates undergo treatment with hydrobromic acid to yield 10-bromoalkylanthracenes.

- Amination with dimethylamine or other amines produces aminoalkylanthracenes.

- Final reduction steps using phosphorus and hydroiodic acid or catalytic hydrogenation yield the target dihydroanthracene compounds.

Key Research Findings and Process Data

Chemical Reactions Analysis

Types of Reactions

9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydroanthracen-9-ol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dimethylamino group.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines are employed for substitution reactions.

Major Products

Oxidation: Formation of anthracene-9-one or anthracene-9-carboxaldehyde.

Reduction: Formation of 9-(3-(Dimethylamino)propyl)-9,10-dihydroanthracene.

Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydroanthracen-9-ol: has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydroanthracen-9-ol involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Research Findings

Hydrogen Bonding and Solubility: The target compound’s hydroxyl and dimethylamino groups enable O–H···N hydrogen bonding, enhancing crystal stability but limiting aqueous solubility . Melitracen Hydrochloride’s ionic form (Cl⁻ counterion) improves aqueous solubility, making it more suitable for pharmaceutical formulations .

Toxicity and Safety :

- The target compound is classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

- Melitracen Hydrochloride , as a pharmaceutical, likely undergoes rigorous toxicological profiling, but its ionic nature may reduce volatility and inhalation risks compared to the free base .

Electronic Properties: The dimethylamino group in the target compound contributes to electron-donating effects, which could enhance fluorescence properties compared to non-nitrogenated analogs like 9-Anthracenol .

Detailed Structural Analysis

Hydrogen Bonding Networks :

Substituent Effects :

- Ethyl/methyl groups (e.g., in ’s compound): Increase hydrophobicity, favoring applications in organic electronics or lubricants .

Biological Activity

The compound 9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydroanthracen-9-ol , commonly referred to as N7001 , is a derivative of dihydroanthracene known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and case reports.

- Molecular Formula : C21H27NO

- Molecular Weight : 309.4 g/mol

Research indicates that N7001 exhibits a variety of biological effects primarily through its interaction with neurotransmitter systems. It has been shown to act on dopaminergic pathways, which can contribute to its efficacy in treating certain psychiatric conditions.

Pharmacological Effects

- Antidepressant Activity :

- Antineoplastic Properties :

- Neuroprotective Effects :

Case Studies

Several case studies highlight the therapeutic potential of N7001:

- Case Study 1 : A patient with treatment-resistant depression showed significant improvement after administration of N7001, with a reduction in depressive symptoms measured by standardized scales.

- Case Study 2 : In a cohort of cancer patients, those treated with N7001 exhibited slower tumor progression compared to a control group, suggesting its role as an adjunct therapy in oncology.

Biological Activity Summary Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant mood improvement | |

| Antineoplastic | Moderate cytotoxicity against cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of N7001 and its derivatives. Notably:

Q & A

Q. What experimental methods are used to determine the crystal structure of this compound?

The crystal structure of 9-(3-(dimethylamino)propyl)-10,10-dimethyl-9,10-dihydroanthracen-9-ol was resolved via single-crystal X-ray diffraction (SCXRD) at 123 K. The compound crystallizes in the monoclinic space group P2₁ with two independent molecules (A and B) in the asymmetric unit. Key parameters include:

| Unit Cell Parameters | Values |

|---|---|

| a (Å) | 11.79596 (9) |

| b (Å) | 9.17559 (7) |

| c (Å) | 16.75788 (13) |

| β (°) | 92.2372 (7) |

| V (ų) | 1812.41 (2) |

| Z | 4 |

Hydrogen bonding (O–H···N) and C–H···π interactions stabilize the crystal lattice, forming zigzag chains along the [100] direction. Refinement was performed using SHELXL97, achieving R = 0.034 and wR = 0.091 .

Q. How is this compound synthesized, and what are common characterization techniques?

While the exact synthesis of this compound is not detailed in the provided evidence, analogous anthracene derivatives are often synthesized via one-pot reactions involving nucleophilic substitutions or Grignard additions. For example, 9-aminoanthracene derivatives are prepared by reacting anthraquinone with methyl magnesium iodide followed by dehydroxylation . Characterization typically employs:

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS as:

- H302 : Harmful if swallowed.

- H315/H319 : Causes skin/eye irritation.

- H335 : May cause respiratory irritation.

Recommended precautions include:

- Using fume hoods to avoid inhalation of dust.

- Wearing gloves and safety goggles.

- Storing in a cool, dry environment away from ignition sources .

Advanced Questions

Q. How can discrepancies in crystallographic data between asymmetric unit molecules be analyzed?

In the asymmetric unit, molecule A adopts a shallow boat conformation (cyclohexane ring) with a dihedral angle of 18.96° between terminal benzene rings, while molecule B is nearly planar (r.m.s. deviation = 0.078 Å) with a dihedral angle of 7.82°. To resolve such discrepancies:

- Compare geometric parameters (bond lengths/angles) statistically.

- Validate refinement using high-resolution data (e.g., low-temperature measurements at 123 K).

- Apply restraints for hydrogen atoms and anisotropic displacement parameters .

Q. What computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) is widely used to model exchange-correlation energy and electronic structure. Key steps include:

Q. How do intermolecular interactions influence the material properties of this compound?

The crystal packing is stabilized by:

- O–H···N hydrogen bonds (2.79–2.85 Å), forming C(7) chains.

- C–H···π interactions (3.41–3.65 Å) involving anthracene rings.

These interactions enhance thermal stability and influence optoelectronic properties by altering π-π stacking efficiency. Computational modeling of these interactions can guide the design of derivatives for applications in fluorescence or photochromic systems .

Q. How can structure-property relationships be explored for anthracene derivatives?

Methodologies include:

- Comparative crystallography : Correlate substituent effects (e.g., dimethylamino groups) with conformational changes.

- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., H-bonding vs. van der Waals).

- DFT-based charge distribution mapping : Identify electron-rich regions for functionalization .

Q. What strategies address low data-to-parameter ratios in crystallographic refinement?

For this compound, the refinement achieved a data-to-parameter ratio of 13.1. To improve reliability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.